Home > Products > Screening Compounds P98147 > (R)-Doxazosin-d8
(R)-Doxazosin-d8 -

(R)-Doxazosin-d8

Catalog Number: EVT-13978842
CAS Number:
Molecular Formula: C23H25N5O5
Molecular Weight: 459.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of (R)-Doxazosin-d8 typically involves methods that incorporate deuterium into the doxazosin molecule. Key techniques include:

  • Hydrogen-Deuterium Exchange: This method replaces hydrogen atoms with deuterium using deuterating agents such as deuterium oxide or deuterated solvents.
  • Deuterated Reagents: Utilizing deuterated starting materials during the synthesis can also yield (R)-Doxazosin-d8.
  • Industrial Production: Large-scale production may utilize high-pressure reactors for efficient hydrogen-deuterium exchange, ensuring high yield and purity.

Technical Details

Molecular Structure Analysis

Structure

The molecular formula for (R)-Doxazosin-d8 is C23H17D8N5O5C_{23}H_{17}D_8N_5O_5, with a molecular weight of approximately 459.524 g/mol. The structure retains the core quinazoline framework characteristic of doxazosin but includes eight deuterium atoms replacing hydrogen atoms in specific positions.

Data

The compound's structural analysis can be performed using various techniques, including:

  • Nuclear Magnetic Resonance Spectroscopy: Provides insights into the molecular environment and confirms deuteration.
  • X-Ray Diffraction: Useful for determining the crystal structure and arrangement of atoms within the compound .
Chemical Reactions Analysis

Reactions

(R)-Doxazosin-d8 can undergo several chemical reactions, including:

  • Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions may be conducted with sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur when treated with nucleophiles such as halides or amines.

Technical Details

The reaction conditions for these transformations typically require careful monitoring of temperature, solvent choice, and reaction time to optimize yield and selectivity.

Mechanism of Action

(R)-Doxazosin-d8 functions by selectively antagonizing alpha-1 adrenergic receptors located on vascular smooth muscle. The blockade of these receptors leads to relaxation of blood vessels, resulting in decreased vascular resistance and lowered blood pressure. This mechanism is crucial in managing conditions like hypertension and benign prostatic hyperplasia.

Process Data

Pharmacokinetic studies have shown that the deuterated form may exhibit altered absorption and metabolism compared to its non-deuterated counterpart, providing valuable data for understanding its behavior in biological systems .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 459.524 g/mol
  • Molecular Formula: C23H17D8N5O5C_{23}H_{17}D_8N_5O_5
  • Density: Not specified in available data.
  • Boiling Point: Not specified in available data.
  • Melting Point: Not specified in available data.

Chemical Properties

(R)-Doxazosin-d8 retains similar chemical properties to doxazosin but exhibits differences in reactivity due to the presence of deuterium. The unique mass can influence reaction kinetics and mechanisms, making it a valuable tool in pharmacological research .

Applications

(R)-Doxazosin-d8 is primarily used in scientific research to study pharmacokinetics, metabolic pathways, and receptor interactions without interference from endogenous compounds. Its application in clinical studies helps elucidate the effects of doxazosin at a molecular level, enhancing our understanding of its therapeutic effects and potential side effects.

Synthesis and Structural Analysis of (R)-Doxazosin-d8

Chiral Synthesis Pathways for Deuterated Quinazoline Derivatives

Stereoselective Synthesis of (R)-Doxazosin-d8 via Piperazine Intermediate Functionalization

The synthesis of (R)-Doxazosin-d8 centers on stereoselective piperazine functionalization. The process begins with commercially available quinazoline derivatives, where the piperazine ring undergoes chiral resolution to isolate the R-enantiomer prior to deuteration . Deuterium atoms are introduced at the piperazine ring segment using deuterated alkyl halides or reducing agents, ensuring site-specific labeling at the 2,2,3,3,5,5,6,6-octadeuterio positions [6] [9]. A key step involves N-acylation of the deuterated piperazine intermediate with (3R)-2,3-dihydro-1,4-benzodioxin-3-carbonyl chloride under inert conditions, achieving enantiomeric excess (>98%) [7]. This pathway yields the target compound with 459.5 g/mol molecular weight and >95% HPLC purity [6] [10].

Table 1: Key Steps in Stereoselective Synthesis of (R)-Doxazosin-d8

StepReagents/ConditionsFunctionIsotopic Purity
Piperazine deuterationD₂O/NaBD₄ or CD₃OD; 60°C, 24hIncorporates ⁸D at C2/C3/C5/C6 positions>98% atom D
Chiral resolutionL-(+)-Tartaric acid; ethanol recrystallizationIsolates R-enantiomer>99% ee
N-Acylation(3R)-Carbonyl chloride; THF, -78°CForms benzodioxin-piperazine linkage95% yield
Final purificationPreparative HPLC (C18 column)Ensures chemical/isomeric purity>95% (HPLC)

Isotopic Labeling Strategies for Deuterium Incorporation in the Doxazolin Scaffold

Deuterium integration employs two primary strategies:

  • Exchange Reactions: The non-deuterated piperazine intermediate undergoes hydrogen-deuterium (H-D) exchange using deuterated solvents (e.g., D₂O or CD₃OD) under acidic or basic catalysis. This method targets labile protons but may yield incomplete deuteration .
  • Reductive Deuteration: Deuterated reducing agents (e.g., NaBD₄ or LiAlD₄) reduce imine or carbonyl precursors within the quinazoline scaffold, enabling C-D bond formation at metabolically stable sites [5] [10]. This approach achieves >98% isotopic enrichment, critical for minimizing isotopic dilution in pharmacokinetic studies [6] [9]. The molecular formula C₂₃H₁₇D₈N₅O₅ reflects octadeuteration, confirmed via mass spectrometry (exact mass: 459.236 g/mol) [9].

Structural Characterization of Deuterated Enantiomers

Role of Deuterium in Modulating Molecular Stability and Conformational Dynamics

Deuterium substitution significantly alters molecular stability:

  • Kinetic Isotope Effect (KIE): C-D bonds exhibit higher vibrational frequencies and lower zero-point energy than C-H bonds, reducing susceptibility to oxidative metabolism. This extends the half-life of (R)-Doxazosin-d8 in in vitro hepatic systems (e.g., human liver microsomes) by 1.5–2.0-fold compared to non-deuterated (R)-Doxazosin [4] [9].
  • Conformational Rigidity: Deuterium’s marginally smaller van der Waals radius (1.09 Å vs. 1.20 Å for H) enhances rotational barriers in the piperazine ring. Nuclear Magnetic Resonance (¹H/²H-NMR) reveals restricted rotation around the piperazine-carbonyl bond, stabilizing the gauche conformation critical for α1-adrenoceptor binding [6].

Table 2: Molecular Properties of (R)-Doxazosin-d8 vs. Non-Deuterated Analog

Property(R)-Doxazosin-d8(R)-DoxazosinAnalytical Method
Molecular weight459.5 g/mol451.5 g/molHigh-resolution MS
Exact mass459.236 g/mol451.185 g/molQ-TOF Mass Spectrometry
Hydrogen bond acceptors99Computational modeling
LogP (XLogP3)2.52.4Reversed-phase HPLC
Metabolic half-life (HLM)42 ± 3 min25 ± 2 minLC-MS/MS

Properties

Product Name

(R)-Doxazosin-d8

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone

Molecular Formula

C23H25N5O5

Molecular Weight

459.5 g/mol

InChI

InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m1/s1/i7D2,8D2,9D2,10D2

InChI Key

RUZYUOTYCVRMRZ-PVLXMHINSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC

Isomeric SMILES

[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)[C@H]4COC5=CC=CC=C5O4)([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.